4-(3-Bromophenyl)-2-azaspiro[4.4]nonane
Description
4-(3-Bromophenyl)-2-azaspiro[4.4]nonane is a brominated spirocyclic compound featuring a nitrogen-containing azaspiro scaffold. Its molecular formula is C₁₄H₁₈BrN, with the bromine substituent located at the meta position of the phenyl ring. This compound belongs to a broader class of 2-azaspiro[4.4]nonane derivatives, which have been extensively studied for their pharmacological properties, including anticonvulsant, antibacterial, and receptor-modulating activities . The spirocyclic architecture confers conformational rigidity, enhancing binding specificity to biological targets such as serotonin receptors and bacterial enzymes .
Properties
Molecular Formula |
C14H18BrN |
|---|---|
Molecular Weight |
280.20 g/mol |
IUPAC Name |
4-(3-bromophenyl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C14H18BrN/c15-12-5-3-4-11(8-12)13-9-16-10-14(13)6-1-2-7-14/h3-5,8,13,16H,1-2,6-7,9-10H2 |
InChI Key |
BAGRDZLDZIAXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNCC2C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2-azaspiro[4.4]nonane typically involves the formation of the spirocyclic core followed by the introduction of the bromophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a cyclic ketone can form the spirocyclic core, which is then brominated to introduce the bromophenyl group.
Industrial Production Methods
Industrial production of 4-(3-Bromophenyl)-2-azaspiro[4.4]nonane may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(3-Bromophenyl)-2-azaspiro[4.4]nonane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the spirocyclic core provides structural stability. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Structural Insights :
- X-ray analysis revealed that active derivatives (e.g., 1j ) adopt distinct conformations compared to inactive analogs (e.g., 2f ), emphasizing the role of spatial orientation in target engagement .
- Larger spiro systems, such as spirododecane analog 2g , unexpectedly retained activity despite structural bulk, suggesting flexibility in binding pocket accommodation .
Antibacterial Activity
Spirocyclic amines derived from 2-azaspiro[4.4]nonane show selective antibacterial profiles against ESKAPE pathogens:
Spectrum Limitations :
- None of the 2-azaspiro[4.4]nonane derivatives inhibited P. aeruginosa, highlighting intrinsic resistance mechanisms in this pathogen .
- Activity against A. baumannii was moderate (MIC = 8–16 µg/mL), with potency sensitive to peripheral substituents .
Receptor Affinity and Functional Activity
Modifications to the 2-azaspiro[4.4]nonane core significantly impact serotonin receptor interactions:
Key Trends :
- Ethylene spacers between the spiro core and arylpiperazine moiety enhance 5-HT₁A affinity (e.g., 14–16 with Kᵢ = 2.7–5.1 nM) .
- 3-Chloro substituents (e.g., 10 ) confer dual 5-HT₁A/5-HT₂A activity, acting as presynaptic agonists and postsynaptic antagonists .
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Para-substituted methyl or trifluoromethyl groups on the aryl ring maximize anticonvulsant activity, while meta-substituents reduce efficacy .
- Spiro Ring Size: Smaller spiro systems (e.g., 2-azaspiro[4.4]nonane) favor antibacterial activity, whereas expanded rings (e.g., spiro[4.5]decane) improve receptor binding .
- Linker Flexibility : Rigid imine linkers (e.g., in 1j ) enhance anticonvulsant potency compared to flexible methylene bridges .
Biological Activity
4-(3-Bromophenyl)-2-azaspiro[4.4]nonane is a unique spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of 4-(3-Bromophenyl)-2-azaspiro[4.4]nonane is C₁₄H₁₈BrN, with a molecular weight of 280.20 g/mol. Its structure includes a spirocyclic framework featuring a nitrogen atom and a bromophenyl substituent, which contributes to its distinct chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈BrN |
| Molecular Weight | 280.20 g/mol |
| Structural Features | Spirocyclic, Bromophenyl |
Antimicrobial Properties
Research indicates that 4-(3-Bromophenyl)-2-azaspiro[4.4]nonane exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, although detailed mechanisms remain to be fully elucidated.
Anticancer Properties
The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle progression and inhibition of angiogenesis. The bromophenyl group is thought to play a crucial role in these activities by facilitating interactions with specific cellular targets .
The proposed mechanism of action for 4-(3-Bromophenyl)-2-azaspiro[4.4]nonane involves several key interactions:
- Binding Interactions : The bromophenyl group can engage in π-π stacking interactions with aromatic amino acids in target proteins.
- Structural Stability : The spirocyclic core provides rigidity, allowing for optimal positioning during binding to biological targets.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of 4-(3-Bromophenyl)-2-azaspiro[4.4]nonane. Variations in the bromophenyl substituent or modifications to the azaspiro framework can significantly affect its potency and selectivity against different biological targets.
| Modification | Effect on Activity |
|---|---|
| Substituent Positioning | Alters binding affinity and specificity |
| Functional Group Variation | Modulates biological activity and toxicity |
Case Studies
Several studies have investigated the biological activity of compounds related to 4-(3-Bromophenyl)-2-azaspiro[4.4]nonane:
- Anticonvulsant Activity : A related study demonstrated that derivatives with similar structural features exhibited anticonvulsant properties in animal models, suggesting potential neuroprotective effects .
- Antimicrobial Screening : Another study reported effective inhibition of Gram-positive bacteria by compounds within this class, indicating broad-spectrum antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
